molecular formula C20H17F3N2O3S2 B2385553 3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1116017-33-4

3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2385553
CAS No.: 1116017-33-4
M. Wt: 454.48
InChI Key: IHYRZHKHGZBXTP-UHFFFAOYSA-N
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Description

3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 4-methylbenzylamine, is reacted with an appropriate acylating agent to form the benzylamine intermediate.

    Coupling with Pyridine Derivative: The benzylamine intermediate is then coupled with a pyridine derivative, such as 3-(propionylamino)pyridine, under suitable reaction conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-4-aminobenzamide: Similar structure but lacks the pyridine moiety.

    N-(4-methylbenzyl)-4-(propionylamino)benzamide: Similar structure but lacks the pyridine ring.

Uniqueness

3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is unique due to the presence of both the benzamide and pyridine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)16-5-3-2-4-6-16)17-11-12-29-18(17)19(26)24-13-14-7-9-15(10-8-14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRZHKHGZBXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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